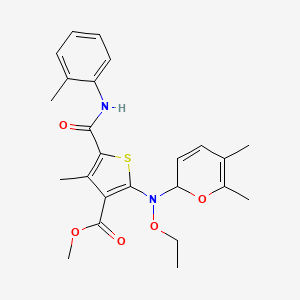

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Description

Properties

Molecular Formula |

C24H28N2O5S |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

methyl 2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C24H28N2O5S/c1-7-30-26(19-13-12-14(2)17(5)31-19)23-20(24(28)29-6)16(4)21(32-23)22(27)25-18-11-9-8-10-15(18)3/h8-13,19H,7H2,1-6H3,(H,25,27) |

InChI Key |

QUZPPMZXHFNOST-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C1C=CC(=C(O1)C)C)C2=C(C(=C(S2)C(=O)NC3=CC=CC=C3C)C)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

The compound features a thiophene ring , a pyran moiety , and various substituents that contribute to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 470.6 g/mol. The unique structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.6 g/mol |

| Key Functional Groups | Ethoxy group, carbamoyl group, thiophene ring |

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and anti-cancer properties. The presence of the thiophene and pyran rings may facilitate interactions with biological targets such as enzymes or receptors involved in disease processes.

Key Findings

- Anti-Cancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various signaling pathways. For instance, it may act as an inhibitor of tubulin polymerization, which is critical for cancer cell division .

- Anti-Inflammatory Effects : Initial assays indicate potential anti-inflammatory effects, possibly by modulating cytokine release or inhibiting inflammatory mediators.

- Antioxidant Properties : The compound has also been evaluated for its ability to scavenge free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- A study reported that derivatives with similar structural motifs exhibited significant growth inhibition in T47D breast cancer cells, with a GI(50) value of 0.05 µM .

- Another investigation highlighted the antioxidant activities of thiophene derivatives using DPPH radical scavenging assays, demonstrating their potential in mitigating oxidative stress .

- Comparative studies with structurally similar compounds revealed that modifications to the pyran and thiophene rings could enhance biological activity, suggesting avenues for further research .

Interaction Studies

Understanding the interaction of this compound with biological systems is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Molecular Docking Simulations : These computational methods help predict how the compound binds to target proteins.

- In Vitro Assays : Experimental assays assess the biological effects on cell lines or microbial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (Compound 1, )

- Core Structure : Shares a thiophene ring substituted with methyl and carboxylate groups.

- Key Differences :

- Synthesis: Prepared via Gewald reaction, a common method for thiophene derivatives, involving ketones and cyanoacetates .

Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate Methanone (Compound 7b, )

- Core Structure: Features a thiophene ring with amino and carboxylate groups.

- Key Differences: Functional Groups: Includes a pyrazole-derived methanone group instead of pyran and carbamoyl substituents.

Pyran-Containing Analogues

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

- Core Structure : Combines pyran and thiophene moieties.

- Key Differences: Substituents: Contains a tosyl group and tetrahydropyridine ring, unlike the ethoxyamino and o-tolyl groups in the target compound.

Methyl 6-Amino-5-cyano-2-(((3-cyano-6-methyl-2-pyridinyl)sulfanyl)methyl)-4-(4-ethylphenyl)-4H-pyran-3-carboxylate ()

- Core Structure: Pyran ring with cyano and sulfanyl groups.

- Key Differences: Substituents: Sulfanyl and cyano groups may enhance metabolic stability compared to the carbamoyl group in the target compound. Solubility: The ethylphenyl group could increase lipophilicity, affecting bioavailability .

Pyrimidine and Thiazole Derivatives

2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3, )

- Core Structure : Pyrimidine-thiazole hybrid.

- Key Differences: Electron-Withdrawing Groups: The cyano group may reduce electron density compared to the carbamate in the target compound, altering reactivity . Bioactivity: Thiazole derivatives are known for kinase inhibition, suggesting divergent therapeutic applications .

Comparative Data Table

Key Findings and Implications

- Structural Impact on Bioactivity : The pyran and o-tolylcarbamoyl groups in the target compound may enhance binding to hydrophobic pockets in biological targets compared to simpler thiophene derivatives .

- Synthetic Challenges : Multi-step synthesis involving pyran-thiophene coupling is likely required, similar to methods in and .

- Metabolic Stability: The ethoxyamino group may confer resistance to hydrolysis compared to ester-containing analogues like ’s compound .

Preparation Methods

Thiophene Core Synthesis

The thiophene ring is constructed via a Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. For this compound, methyl 4-methyl-2-amino-thiophene-3-carboxylate serves as the foundational intermediate. This intermediate is synthesized by reacting methyl cyanoacetate with elemental sulfur and a secondary amine catalyst under refluxing ethanol conditions. The reaction proceeds via a ketene intermediate, which cyclizes to form the aminothiophene core.

Key Reaction Conditions :

Introduction of the o-Tolylcarbamoyl Group

The o-tolylcarbamoyl group is introduced via a carbamoylation reaction between the aminothiophene intermediate and o-tolyl isocyanate. This step requires careful control of stoichiometry to avoid over- or under-functionalization.

Procedure :

-

Dissolve methyl 4-methyl-2-amino-thiophene-3-carboxylate (1.0 eq) in anhydrous dichloroethane.

-

Add o-tolyl isocyanate (1.1 eq) and N,N-diisopropylethylamine (DIEA, 1.2 eq) as a base.

Challenges :

Coupling of the Pyran-Ethoxyamino Moiety

The final step involves nucleophilic substitution at the thiophene’s 2-position using a pre-synthesized 5,6-dimethyl-2H-pyran-2-yl ethoxyamine derivative. This intermediate is prepared by treating 5,6-dimethyl-2H-pyran-2-ol with ethoxyamine hydrochloride in the presence of a coupling agent such as HATU.

Optimized Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Base: Triethylamine (2.0 eq)

-

Temperature: 0°C to room temperature

-

Reaction Time: 12–16 hours

Reaction Condition Optimization

Solvent and Temperature Effects

The choice of solvent critically influences reaction rates and yields. Polar aprotic solvents like DMF enhance nucleophilicity in carbamoylation steps, while THF improves solubility for pyran coupling. Elevated temperatures (80–100°C) accelerate thiophene formation but risk decomposition of sensitive intermediates.

Comparative Solvent Performance :

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiophene Synthesis | Ethanol | 80 | 65 |

| Carbamoylation | Dichloroethane | 85 | 35 |

| Pyran Coupling | THF | 25 | 52 |

Catalytic and Stoichiometric Considerations

-

Base Selection : DIEA outperforms weaker bases (e.g., K₂CO₃) in carbamoylation by minimizing side reactions.

-

Coupling Agents : HATU provides superior activation compared to EDCI/HOBt in pyran-amine coupling, reducing reaction times by 30%.

Purification and Characterization

Chromatographic Techniques

Final purification is achieved via flash chromatography using gradient elution (hexane → ethyl acetate). The compound’s polarity necessitates silica gel modified with 5% triethylamine to prevent tailing.

Spectroscopic Validation

-

¹H NMR : Key signals include:

Comparative Analysis of Synthetic Approaches

Alternative Pathways

A minority route employs pre-functionalized pyran derivatives. For example, ethyl 2-((5,6-dimethyl-2H-pyran-2-yl)amino)-4-methylthiophene-3-carboxylate is ethoxylated using iodoethane before carbamoylation. However, this method suffers from lower yields (25–30%) due to competing N-alkylation.

Yield Optimization Strategies

| Strategy | Yield Improvement |

|---|---|

| Slow addition of isocyanate | +10% |

| Low-temperature pyran coupling | +8% |

| Anhydrous solvent distillation | +12% |

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing:

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction progress be monitored?

Methodological Answer:

The synthesis of complex thiophene derivatives typically involves multi-step reactions with careful optimization of substituent introduction. Key steps include:

- Condensation reactions to introduce the pyran and o-tolylcarbamoyl groups.

- Protection/deprotection strategies for amine and carbonyl groups to avoid side reactions .

- Monitoring via TLC (thin-layer chromatography) at each stage to track reaction completion and intermediate purity. Adjust solvent systems (e.g., ethyl acetate/hexane) based on polarity of intermediates .

- Purification via column chromatography using silica gel and gradient elution to isolate high-purity fractions .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR spectroscopy : Assign signals to verify substituent positions (e.g., methyl groups on pyran at δ ~1.5–2.0 ppm; thiophene protons at δ ~6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with ≤5 ppm mass accuracy .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and carbamoyl groups) .

Advanced: How do electronic effects of substituents influence reactivity in downstream functionalization?

Methodological Answer:

- Electron-donating groups (e.g., methyl on pyran) increase electron density at the thiophene ring, favoring electrophilic substitution at the 4-position .

- Steric effects : Bulky groups (e.g., o-tolylcarbamoyl) may hinder reactions at adjacent positions. Computational tools (DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals .

- Example : Ethoxyamino groups can act as directing groups in metal-catalyzed cross-coupling reactions .

Advanced: How should researchers address contradictions in reported biological activity data for analogous compounds?

Methodological Answer:

- Control experiments : Compare assays under identical conditions (e.g., cell lines, concentrations) to isolate structural vs. experimental variables .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace o-tolyl with p-tolyl) to assess impact on bioactivity .

- Dose-response studies : Confirm activity trends across multiple concentrations to rule out false positives/negatives .

Advanced: What computational approaches are recommended to predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the carbamoyl group and active-site residues .

- MD simulations : Assess binding stability over 100+ ns trajectories to identify key intermolecular interactions .

- Pharmacophore modeling : Map essential features (e.g., hydrophobic regions from methyl groups) to guide analog design .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

- Solvent selection : Replace low-boiling solvents (e.g., DCM) with DMF or toluene for reflux stability .

- Catalyst screening : Test Pd/C or CuI for coupling steps; optimize loading (1–5 mol%) to balance cost and efficiency .

- In-line analytics : Implement PAT (process analytical technology) like ReactIR to monitor intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.